molecular formula C20H15N5S B2374314 6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile CAS No. 723747-86-2

6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile

Cat. No.: B2374314
CAS No.: 723747-86-2
M. Wt: 357.44
InChI Key: TVUITHQQXGTQGT-UHFFFAOYSA-N
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Description

6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring via a sulfanyl bridgeThe benzimidazole nucleus is known for its diverse biological activities, making this compound a promising candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include using advanced techniques such as continuous flow reactors and employing catalysts to enhance reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile is unique due to its combination of a benzimidazole moiety with a pyridine ring linked via a sulfanyl bridge. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5S/c1-13-2-4-17-18(10-13)24-19(23-17)12-26-20-15(11-21)3-5-16(25-20)14-6-8-22-9-7-14/h2-10H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUITHQQXGTQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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